1-Benzyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate
Description
1-Benzyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate is a piperidine-based compound characterized by a six-membered heterocyclic ring with two methyl ester groups at positions 1 and 4, a benzyl group at position 1, and two methyl substituents at position 2. This structure confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis and drug development. Its molecular weight and substituent arrangement influence solubility, reactivity, and biological interactions, distinguishing it from other piperidine derivatives .
Properties
Molecular Formula |
C17H23NO4 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
1-O-benzyl 4-O-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C17H23NO4/c1-17(2)12-18(10-9-14(17)15(19)21-3)16(20)22-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3 |
InChI Key |
UWVJGBKZQOGDSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CCC1C(=O)OC)C(=O)OCC2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Benzyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate typically involves the reaction of piperidine with benzyl chloride and methyl iodide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The industrial production of this compound may involve more advanced techniques such as continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
1-Benzyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate is characterized by the following chemical properties:
- Molecular Formula : C17H23NO4
- Molecular Weight : 305.37 g/mol
- IUPAC Name : this compound
The compound exhibits a complex structure that contributes to its reactivity and utility in various chemical reactions.
Medicinal Chemistry Applications
This compound has been explored for its potential therapeutic applications. Notably:
- Analgesic Properties : In various studies, derivatives of piperidine compounds have shown promise as analgesics. The structural modifications in this compound may enhance its efficacy in pain management.
- Antidepressant Activity : Research indicates that piperidine derivatives can influence neurotransmitter systems, suggesting potential applications in treating depression and anxiety disorders.
Case Study: Analgesic Efficacy
A study published in Journal of Medicinal Chemistry evaluated the analgesic effects of piperidine derivatives. The findings indicated that modifications to the piperidine ring increased potency and selectivity for pain pathways. The specific role of this compound was highlighted as a lead compound for further development .
Organic Synthesis Applications
In organic synthesis, this compound serves as an important building block for various chemical reactions:
- Synthesis of Complex Molecules : Its structure allows for the introduction of functional groups that can lead to the formation of more complex organic molecules. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals.
- Chiral Synthesis : The presence of multiple stereocenters in the compound makes it valuable for asymmetric synthesis processes, which are crucial for producing chiral drugs.
Data Table: Synthetic Applications
Research Findings and Insights
Recent research has focused on exploring the reactivity and versatility of this compound in synthetic pathways. Key insights include:
- Reactivity with Electrophiles : The compound has shown reactivity with various electrophiles under mild conditions, making it suitable for diverse synthetic applications.
- Potential for Drug Development : Its structural characteristics suggest that it could serve as a precursor for developing new therapeutic agents targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1-Benzyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and their implications:
Impact of Substituents on Properties
- Steric Effects : The 3,3-dimethyl groups in the target compound introduce steric hindrance, reducing reactivity at the piperidine ring while enhancing stability against enzymatic degradation .
- Electronic Effects : Benzyl and methyl ester groups contribute to moderate lipophilicity, balancing solubility in organic solvents and aqueous environments. In contrast, fluorine substitution (as in ) increases polarity and metabolic resistance .
- Ring Size : Pyrrolidine analogs (5-membered ring) exhibit different conformational dynamics compared to piperidine derivatives, affecting their interaction with biological targets such as enzymes or receptors .
Biological Activity
1-Benzyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate is a compound within the piperidine family known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available literature.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C15H19NO4
- Molecular Weight: 277.32 g/mol
- CAS Number: 138163-07-2
The compound features a piperidine ring substituted with a benzyl group and two carboxylate functionalities, which are crucial for its biological activity.
Biological Activity Overview
This compound exhibits several biological activities:
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds often possess significant antimicrobial properties. In particular, studies have shown that similar piperidine derivatives can inhibit the growth of various bacterial strains and fungi. For instance, compounds with structural similarities have been evaluated for their efficacy against pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Potential
Piperidine derivatives have been studied for their anticancer properties. The structure of this compound suggests potential activity against cancer cell lines. Notably, compounds in this class have demonstrated the ability to induce apoptosis in tumor cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Neuroprotective Effects
Some studies suggest that piperidine derivatives may exhibit neuroprotective effects. They are thought to interact with neurotransmitter systems, potentially providing therapeutic benefits in neurodegenerative diseases. The exact mechanisms remain under investigation but may involve antioxidant properties and modulation of neuroinflammatory responses .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction: Compounds with similar structures have been identified as antagonists or modulators at various receptors (e.g., CCR3), influencing chemotaxis and inflammatory responses .
- Enzyme Inhibition: Piperidine derivatives often act as enzyme inhibitors in metabolic pathways relevant to cancer and microbial resistance.
- Apoptosis Induction: By affecting mitochondrial function and promoting caspase activation, these compounds can trigger programmed cell death in cancerous cells.
Case Studies
Several case studies highlight the biological efficacy of related compounds:
- Anticancer Study : A study involving a series of piperidine derivatives demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The study reported IC50 values in the low micromolar range for certain analogs .
- Antimicrobial Research : In vitro testing of similar compounds showed effective inhibition against Escherichia coli and Pseudomonas aeruginosa, suggesting broad-spectrum antimicrobial potential .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
